molecular formula C5H10ClNaO4S B12068542 Sodium 3-(2-chloroethoxy)propane-1-sulfonate CAS No. 64055-04-5

Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Cat. No.: B12068542
CAS No.: 64055-04-5
M. Wt: 224.64 g/mol
InChI Key: VIKRYNSWUCJIPS-UHFFFAOYSA-M
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Description

Sodium 3-(2-chloroethoxy)propane-1-sulfonate: is a chemical compound with the molecular formula C5H10ClNaO4S and a molecular weight of 224.64 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium hydroxide in the presence of 2-chloroethanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

64055-04-5

Molecular Formula

C5H10ClNaO4S

Molecular Weight

224.64 g/mol

IUPAC Name

sodium;3-(2-chloroethoxy)propane-1-sulfonate

InChI

InChI=1S/C5H11ClO4S.Na/c6-2-4-10-3-1-5-11(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

VIKRYNSWUCJIPS-UHFFFAOYSA-M

Canonical SMILES

C(COCCCl)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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